molecular formula C12H27BrPPd- B574985 Palladium (I) tri-tert-butylphosphine bromide CAS No. 185812-86-6

Palladium (I) tri-tert-butylphosphine bromide

Cat. No.: B574985
CAS No.: 185812-86-6
M. Wt: 388.646
InChI Key: WIADNXKBAGKNOT-UHFFFAOYSA-M
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Description

Palladium (I) tri-tert-butylphosphine bromide:

Scientific Research Applications

Chemistry: Palladium (I) tri-tert-butylphosphine bromide is widely used as a catalyst in organic synthesis. It facilitates various coupling reactions, including Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds .

Biology and Medicine: In biological research, this compound is used to study palladium’s interactions with biomolecules.

Industry: Industrially, it is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Palladium (I) tri-tert-butylphosphine bromide primarily targets aryl chloride and sterically hindered or electron-rich aryl/vinyl bromides and iodides . These are the key components in various coupling reactions, including Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination reactions .

Mode of Action

The compound contains bulky, electron-rich tertiary phosphine ligands . In a palladium-catalyzed cross-coupling reaction, these ligands promote the oxidative addition as they can stabilize higher oxidation states . Reductive elimination is also facilitated because of the bulky ligands . This makes the compound especially active in difficult aminations .

Biochemical Pathways

The compound is involved in various biochemical pathways, including the Suzuki, Negishi, and Buchwald-Hartwig amination reactions . It is also used in Stille reactions of aryl halides . These reactions are crucial for the formation of carbon-carbon, carbon-nitrogen, and nitrogen-sulfur bonds .

Pharmacokinetics

It is known that the compound is sensitive to air and must be manipulated in a glove box or under inert gas . It is also known to be soluble in benzene and toluene, but insoluble in alcohols and water .

Result of Action

The compound’s action results in the formation of new bonds in the target molecules. For example, it can catalyze the formation of carbon-sulfur bonds . It can also catalyze the diastereoselective arylation of 4-substituted cyclohexyl esters .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it must be stored under inert gas and protected from moisture . It is also sensitive to the presence of air . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Palladium (I) tri-tert-butylphosphine bromide is air sensitive . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium (I) tri-tert-butylphosphine bromide is typically synthesized by reacting tri-tert-butylphosphine with palladium chloride. The reaction involves the following steps:

  • Dissolving tri-tert-butylphosphine in an organic solvent.
  • Adding palladium chloride to the solution.
  • Allowing the reaction to proceed under controlled conditions to form the desired product[1][1].
Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Palladium (I) tri-tert-butylphosphine bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Palladium (II) acetate
  • Palladium (II) chloride
  • Palladium (0) tetrakis(triphenylphosphine)

Comparison: Palladium (I) tri-tert-butylphosphine bromide is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to palladium (II) acetate and palladium (II) chloride, it offers better solubility in organic solvents and higher stability under reaction conditions. Palladium (0) tetrakis(triphenylphosphine) is another widely used catalyst, but it differs in its oxidation state and ligand structure .

Properties

IUPAC Name

palladium;tritert-butylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BrH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIADNXKBAGKNOT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Br-].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrPPd-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747905
Record name palladium;tritert-butylphosphane;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185812-86-6
Record name palladium;tritert-butylphosphane;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(tri-tert-butylphosphine)palladium(I) dimer
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Customer
Q & A

Q1: What makes Palladium(I) tri-tert-butylphosphine bromide a suitable catalyst for aminating hindered anilines?

A1: Traditional palladium catalysts often struggle with sterically hindered substrates like N-alkyl-substituted anilines, leading to low reaction yields. Palladium(I) tri-tert-butylphosphine bromide, denoted as [Pd(μ-Br)(t-Bu3P)]2, exhibits excellent catalytic activity even with these challenging substrates. [] The bulky tri-tert-butylphosphine ligands likely play a crucial role in facilitating the oxidative addition of aryl bromides to the palladium center, even when bulky anilines are involved.

Q2: What are the advantages of using [Pd(μ-Br)(t-Bu3P)]2 compared to other Palladium catalysts for this reaction?

A2: [Pd(μ-Br)(t-Bu3P)]2 offers several advantages over other palladium catalysts for the amination of aryl bromides with hindered anilines. Firstly, it is commercially available and easy to handle. [] Secondly, it demonstrates high catalytic activity, allowing for efficient coupling even with challenging substrates. This translates to potentially milder reaction conditions and higher yields compared to other catalytic systems.

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